molecular formula C21H25IN2O4 B5087991 Methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide

Methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide

Cat. No.: B5087991
M. Wt: 496.3 g/mol
InChI Key: SPMQVCCUJCNRPN-UHFFFAOYSA-M
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Description

Methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a benzimidazole moiety with a hydroxypropoxybenzoate group and an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using ethyl and methyl groups to introduce the 2-ethyl-3-methyl substituents.

    Hydroxypropoxybenzoate Formation: The hydroxypropoxybenzoate group is synthesized separately through the reaction of methyl 4-hydroxybenzoate with epichlorohydrin.

    Coupling Reaction: The hydroxypropoxybenzoate group is then coupled with the alkylated benzimidazole core under basic conditions to form the final compound.

    Iodide Addition: Finally, the iodide ion is introduced through a simple ion exchange reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole core or the hydroxypropoxybenzoate group, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the hydroxypropoxybenzoate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole or hydroxypropoxybenzoate groups.

    Substitution: Substituted benzimidazole or hydroxypropoxybenzoate derivatives.

Scientific Research Applications

Methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole core is known to interact with various biological targets, including DNA and proteins, which can result in inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Omeprazole: An antiulcer drug that also contains a benzimidazole moiety.

    Metronidazole: An antibacterial and antiprotozoal agent with a similar structure.

Uniqueness

Methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide is unique due to its combination of a benzimidazole core with a hydroxypropoxybenzoate group and an iodide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)-2-hydroxypropoxy]benzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2O4.HI/c1-4-20-22(2)18-7-5-6-8-19(18)23(20)13-16(24)14-27-17-11-9-15(10-12-17)21(25)26-3;/h5-12,16,24H,4,13-14H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMQVCCUJCNRPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(=O)OC)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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